Xanthyletin

説明

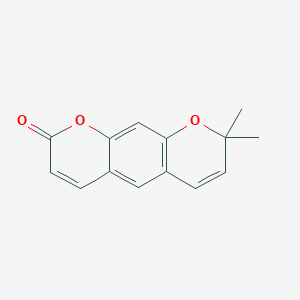

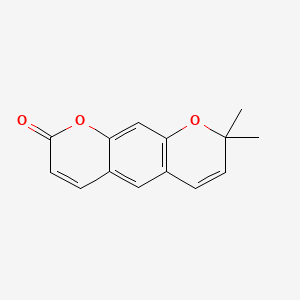

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTBQNVNUBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203818 | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-19-5 | |

| Record name | Xanthyletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthyletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHYLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xanthyletin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthyletin, a pyranocoumarin found in a variety of plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. Quantitative data is summarized in structured tables for comparative analysis, and experimental workflows and signaling pathways are visually represented through detailed diagrams.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae family, commonly known as the citrus family. Various species within the Citrus and Zanthoxylum genera are particularly rich sources of this compound. Other plant families, such as Umbelliferae, also contain this compound, albeit in smaller quantities.

Table 1: Principal Natural Sources of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Rutaceae | Citrus | Citrus sinensis (Sweet Orange) | Roots | [1] |

| Citrus limonia (Lemon) | Roots | [1] | ||

| Zanthoxylum | Zanthoxylum bungeanum | Fruit | [2] | |

| Zanthoxylum schinifolium | Fruit, Pericarp | [3][4] | ||

| Zanthoxylum tingoassuiba | Roots | |||

| Umbelliferae | Peucedanum | Peucedanum decursivum | Roots |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The selection of a specific protocol is often dictated by the plant matrix and the desired purity of the final product.

Extraction

The initial step in isolating this compound involves its extraction from the plant material. This is commonly achieved using organic solvents of varying polarities.

2.1.1. Maceration

Maceration is a simple and widely used technique for extracting thermolabile compounds.

-

Protocol:

-

Air-dry and grind the plant material (e.g., roots, fruits) to a fine powder.

-

Submerge the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and methanol) in a sealed container.

-

Allow the mixture to stand at room temperature for a specified period (typically 24-72 hours), with occasional agitation.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2.1.2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration for certain plant materials.

-

Protocol:

-

Place the dried and powdered plant material in a thimble made of porous material.

-

Position the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the extraction solvent (e.g., 70% ethanol).

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

-

Once the liquid level in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.

-

This cycle is repeated until the extraction is complete.

-

Concentrate the resulting extract using a rotary evaporator.

-

Table 2: Extraction Yields of this compound-Containing Extracts

| Plant Species | Plant Part | Extraction Method | Solvent | Yield (%) | Reference(s) |

| Zanthoxylum bungeanum | Fruit | Extractive Distillation | Absolute Ethanol | 11.84 | |

| Zanthoxylum schinifolium | Fruit | Maceration (3 days) | 70% Ethanol | 10.96 | |

| Zanthoxylum schinifolium | Pericarp | Maceration (3 days) | 70% Ethanol | 25.58 |

Chromatographic Purification

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to chromatographic techniques to isolate and purify this compound.

2.2.1. Column Chromatography

Column chromatography is a fundamental technique for the preparative separation of compounds from a mixture.

-

Protocol:

-

Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexanes).

-

Pack a glass column with the slurry, ensuring a uniform and bubble-free bed.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (gradient elution). A common gradient starts with 100% hexanes and gradually introduces a more polar solvent like ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample.

-

Protocol:

-

Select a suitable two-phase solvent system. For the isolation of coumarins, systems like n-butanol-methanol-0.5% acetic acid or light petroleum-ethyl acetate-methanol-water have been successfully employed.

-

Fill the multilayer coil separation column with the stationary phase.

-

Pump the mobile phase through the column at a specific flow rate while the column is rotating at a high speed.

-

Once hydrodynamic equilibrium is reached, inject the crude sample solution into the column.

-

Continuously monitor the effluent with a UV detector and collect fractions.

-

Analyze the collected fractions for purity using HPLC.

-

Table 3: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Coumarin Isolation

| Compound(s) | Plant Source | Two-Phase Solvent System (v/v) | Purity (%) | Reference(s) |

| Fraxin, Aesculin, Fraxetin, Aesculetin | Cortex fraxinus | n-Butanol-methanol-0.5% acetic acid (5:1.5:5) | 97.2 - 99.5 | |

| Nodakenetin, Pd-C-IV, Pd-D-V, Ostruthin, Decursidin, Decursitin C | Peucedanum decursivum | Light petroleum-ethyl acetate-methanol-water (5:5:7:4) | 88.3 - 99.4 |

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and analytical quantification of this compound.

-

Protocol:

-

Prepare a standard solution of this compound in a suitable solvent like acetonitrile.

-

Use a reversed-phase column (e.g., C18) for separation.

-

Employ a mobile phase consisting of a mixture of acetonitrile and water, often in a gradient or isocratic elution mode. A common isocratic mobile phase is acetonitrile-water (60:40, v/v).

-

Set the flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 263 nm) on the HPLC system.

-

Inject the sample and record the chromatogram.

-

Quantify the amount of this compound by comparing the peak area with that of the standard.

-

Table 4: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

| Parameter | Specification | Reference(s) |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent | |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 263 nm | |

| Injection Volume | 5-20 µL | |

| Column Temperature | 37 °C |

Signaling Pathways Modulated by this compound and Related Coumarins

The pharmacological effects of this compound and other coumarins are attributed to their ability to modulate various intracellular signaling pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Coumarins, including this compound, are thought to exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity through MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The MAPK cascade consists of several tiers of protein kinases, including the ERK, JNK, and p38 pathways. Natural products, such as xanthones and other coumarins, have been shown to modulate MAPK signaling, leading to the inhibition of cancer cell growth and induction of apoptosis.

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

Antioxidant Response via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells against oxidative damage. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.

References

- 1. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 2. tautobiotech.com [tautobiotech.com]

- 3. Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Xanthyletin: A Technical Overview for Researchers

An in-depth exploration of the pharmacological potential of Xanthyletin, a naturally occurring pyranocoumarin, this document details its significant anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. It serves as a technical guide for researchers and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Introduction

This compound, a member of the coumarin family of compounds, is a plant-derived natural product found in various species, including those of the Citrus and Zanthoxylum genera.[1] Structurally classified as a pyranocoumarin, it has garnered considerable scientific interest due to its diverse and potent biological activities.[2][3] This guide provides a detailed examination of the current understanding of this compound's pharmacological effects, with a focus on its underlying molecular mechanisms.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects across a range of human cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in tumor progression.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 44 | [4] |

| Prostate Cancer Cells | Prostate Cancer | 46.8 | [4] |

| MCF-7 | Breast Cancer | >10 µg/mL | |

| Various Cancer Cell Lines | Various | >50 |

Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Human cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treatment: Remove the medium and pre-treat the cells with 100 µL of various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Signaling Pathways in Inflammation

This compound is believed to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound can interfere with this cascade, leading to reduced inflammation.

Neuroprotective Activity

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering a therapeutic avenue for neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to evaluate neuroprotection is to assess the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta (Aβ) for Alzheimer's disease models)

-

Reagents for a cell viability assay (e.g., MTT or LDH assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and, if necessary, differentiate them into a more neuron-like phenotype (e.g., using retinoic acid).

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Neurotoxin Exposure: Induce neuronal damage by adding a neurotoxin (e.g., 6-OHDA or Aβ) to the culture medium.

-

Incubation: Co-incubate the cells with this compound and the neurotoxin for 24-48 hours.

-

Assessment of Cell Viability: Determine the percentage of viable cells using a suitable assay (e.g., MTT assay as described previously, or an LDH assay which measures membrane integrity).

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the neuroprotective effect.

Potential Neuroprotective Signaling Pathways

The neuroprotective effects of coumarins are often linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes. This compound may act as an Nrf2 activator, thereby enhancing the cellular defense against oxidative stress, a key factor in neurodegeneration.

The PI3K/Akt signaling pathway is another crucial pathway in cell survival and proliferation. Some coumarin derivatives have been shown to modulate this pathway, which could contribute to their anticancer and neuroprotective effects. Activation of this pathway generally promotes cell survival and inhibits apoptosis.

Antimicrobial Activity

This compound has demonstrated activity against a variety of pathogenic microorganisms, including fungi and bacteria.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against selected microorganisms.

| Microorganism | Activity | Concentration (mg/mL) | Reference |

| Pythium insidiosum | MFC | 0.003 | |

| Gram-positive & Gram-negative bacteria | MIC | 0.016 - 0.125 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Microorganism to be tested

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MFC Determination (for fungi): To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no growth on the subculture plate.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its demonstrated anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, coupled with an increasing understanding of its molecular targets, position it as a strong candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide are intended to facilitate future research into the therapeutic potential of this multifaceted molecule.

References

The Discovery and Scientific Journey of Xanthyletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthyletin, a naturally occurring dimethylpyranocoumarin, has been a subject of scientific inquiry for decades. First isolated from the bark of the Northern Prickly Ash (Zanthoxylum americanum), its discovery paved the way for the exploration of its diverse biological activities. This technical guide provides an in-depth overview of the history of this compound, from its initial discovery and structural elucidation to its chemical synthesis and the experimental methodologies that have been pivotal in its study. Quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Discovery and Initial Isolation

Initial Isolation from Zanthoxylum americanum

The pioneering method for isolating this compound involved the extraction of the dried bark of Zanthoxylum americanum. While the detailed protocol from the original publication is not fully accessible, based on common practices of the era, the workflow would have likely involved the following steps:

-

Maceration and Extraction: The powdered bark was likely macerated with an organic solvent like ethanol or methanol to extract a wide range of secondary metabolites.

-

Solvent Partitioning: The crude extract would then be subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.

-

Column Chromatography: The fractions enriched with coumarins would be further purified using column chromatography over silica gel or alumina, eluting with a gradient of non-polar to polar solvents.

-

Crystallization: The final step would involve the crystallization of the isolated compound to obtain pure this compound.

Modern Isolation Techniques

More contemporary and efficient methods have since been developed for the isolation of this compound. One notable example is the use of high-speed counter-current chromatography (HSCCC) for its isolation from the roots of Citrus sinensis grafted on Citrus limonia.

Experimental Protocol: Isolation of this compound using HSCCC[1]

-

Plant Material: Roots of Citrus sinensis grafted on Citrus limonia.

-

Extraction: The dried and powdered roots are extracted with a solvent such as methanol. The methanol extract is then concentrated and partitioned between hexane and water.

-

HSCCC Separation:

-

Solvent System: A two-phase solvent system of hexane-ethyl acetate-methanol-water (in appropriate ratios) is used. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

Apparatus: A high-speed counter-current chromatograph is equilibrated with the stationary phase.

-

Procedure: The crude extract is dissolved in a mixture of the upper and lower phases and injected into the chromatograph. The mobile phase is then pumped through the column at a specific flow rate, and the effluent is monitored by UV detection. Fractions are collected, and those containing this compound are pooled and concentrated to yield the pure compound.

-

Structural Elucidation: From Classical Chemistry to Modern Spectroscopy

The determination of this compound's chemical structure has evolved significantly with advancements in analytical chemistry.

Historical Approach: Chemical Degradation and Synthesis

In the mid-20th century, the structural elucidation of natural products heavily relied on chemical methods. This would have involved:

-

Elemental Analysis: To determine the molecular formula (C₁₄H₁₂O₃).

-

Functional Group Analysis: Chemical tests to identify the presence of a lactone (characteristic of coumarins), a double bond, and the absence of hydroxyl or carboxyl groups.

-

Degradative Studies: The molecule would be broken down into smaller, identifiable fragments through reactions like ozonolysis, oxidation, and hydrolysis. The structures of these fragments would then be pieced together to deduce the original structure of this compound.

-

Derivatization: Formation of derivatives to confirm functional groups and aid in characterization.

Modern Approach: Spectroscopic Techniques

Today, the structure of this compound can be unequivocally determined using a combination of spectroscopic methods.

-

UV-Visible Spectroscopy: Provides information about the chromophore system of the molecule.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the lactone and C=C stretches of the aromatic and pyran rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Reveals the number and connectivity of hydrogen atoms.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes the complete connectivity of the molecule.

-

-

Mass Spectrometry (MS): Determines the exact molecular weight and provides information about the fragmentation pattern, further confirming the structure.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem |

| Molecular Weight | 228.24 g/mol | PubChem |

| IUPAC Name | 8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one | PubChem |

| CAS Number | 553-19-5 | PubChem |

Chemical Synthesis of this compound

The total synthesis of this compound has been a subject of interest for organic chemists, providing a means to confirm its structure and to produce it and its analogs for further study.

Early Synthetic Approaches

An early synthesis of this compound was reported by Das Gupta and Das in 1969 in the Journal of the Chemical Society C: Organic. While the specifics of this particular synthesis require access to the original publication, early syntheses of coumarins often relied on established name reactions. The general strategies for constructing the coumarin core include:

-

Pechmann Condensation: The reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

-

Perkin Reaction: The condensation of an o-hydroxybenzaldehyde with an acid anhydride.

-

Knoevenagel Condensation: The reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group.

A Representative Synthetic Workflow

A plausible historical synthetic route to this compound could have started from 7-hydroxycoumarin (umbelliferone), a readily available starting material. The key challenge would be the construction of the dimethylpyran ring.

Caption: A conceptual diagram illustrating a potential historical synthetic pathway to this compound.

Known Biological Activities and Future Directions

This compound has been reported to exhibit a range of biological activities, including:

-

Antifungal activity: It has shown inhibitory effects against various fungi.

-

Antiplatelet aggregation activity: It can inhibit the aggregation of platelets.

-

Cytotoxic activity: It has demonstrated cytotoxicity against certain cancer cell lines.

The diverse pharmacological profile of this compound continues to make it a molecule of interest for further investigation. Future research may focus on:

-

Elucidating the mechanisms of action for its various biological effects.

-

Synthesizing and evaluating analogs of this compound with improved potency and selectivity.

-

Exploring its potential as a lead compound for the development of new therapeutic agents.

Conclusion

The journey of this compound, from its discovery in a traditional medicinal plant to its modern-day investigation for various pharmacological activities, highlights the importance of natural products in drug discovery. This technical guide has provided a comprehensive overview of the key historical and scientific milestones in the study of this fascinating molecule. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration of this compound and its potential applications.

An In-depth Technical Guide to Xanthyletin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthyletin is a naturally occurring pyranocoumarin found in various plant species, notably from the Rutaceae family, including Citrus species.[1] As a member of the coumarin class of compounds, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and an examination of its molecular mechanisms of action are also presented to support further research and development efforts.

Chemical Structure and Identification

This compound is characterized by a coumarin core fused with a dimethylpyran ring. Its systematic IUPAC name is 8,8-dimethyl-2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one.[3]

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 553-19-5[4] |

| Molecular Formula | C₁₄H₁₂O₃[4] |

| IUPAC Name | 8,8-dimethyl-2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one |

| Synonyms | 2,2-Dimethylchromenocoumarin |

| SMILES | CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |

| InChI | InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 228.24 g/mol | |

| Melting Point | 128-130 °C | |

| Boiling Point | 140-145 °C at 0.1 Torr | |

| Solubility | Soluble in Methanol and DMSO | |

| Appearance | Solid |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the key spectral data is presented below.

-

UV-Visible Spectroscopy: The UV spectrum of this compound in methanol shows absorption maxima at 221 and 323 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carbonyl group (C=O) of the lactone ring at 1727 cm⁻¹ and aromatic C=C stretching vibrations at 1629 and 1570 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the coumarin and pyran rings, as well as a singlet for the two methyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbonyl carbon, aromatic carbons, and the quaternary and methyl carbons of the dimethylpyran ring.

-

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities, highlighting its potential for development as a therapeutic agent.

Antifungal Activity

This compound exhibits significant antifungal properties. It is a known inhibitor of the symbiotic fungus Leucoagaricus gongylophorus, which is cultivated by leaf-cutting ants (Atta sexdens rubropilosa). Complete inhibition of this fungus has been observed at concentrations of 25 µg/mL.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. While direct studies on the signaling pathways of this compound are limited, research on structurally similar pyranocoumarins like xanthoxyletin provides strong evidence for its probable mechanism of action. Xanthoxyletin has been shown to inhibit the proliferation of human oral squamous carcinoma cells by inducing apoptosis, autophagy, and cell cycle arrest through the modulation of the MEK/ERK signaling pathway. It is plausible that this compound exerts its anticancer effects through a similar mechanism, involving the induction of programmed cell death and inhibition of cell proliferation. The proposed signaling pathway for the anticancer activity of this compound, based on related compounds, is depicted below.

Caption: Proposed mechanism of anticancer activity of this compound.

Experimental Protocols

Isolation of this compound from Citrus sinensis

A detailed protocol for the isolation of this compound from the roots of Citrus sinensis grafted on Citrus limonia has been established using high-speed counter-current chromatography (HSCCC).

Methodology:

-

Extraction: The dried and powdered root bark is extracted with a suitable organic solvent such as dichloromethane.

-

HSCCC Separation: The crude extract is subjected to HSCCC.

-

Solvent System: A two-phase solvent system composed of hexane/ethanol/acetonitrile/water (10:8:1:1, v/v) is used.

-

Operation: The lower phase is used as the mobile phase, and the upper phase is the stationary phase. The separation is performed at a specific flow rate and rotational speed.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure this compound.

-

Structure Elucidation: The purity and identity of the isolated this compound are confirmed by UV, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Preparation of this compound-Loaded Nanoparticles

This compound can be encapsulated into polymeric nanoparticles to improve its stability and delivery.

Methodology (Interfacial Deposition of Preformed Polymer):

-

Organic Phase Preparation: Poly(ε-caprolactone) (PCL), this compound, and a surfactant (e.g., Span® 60) are dissolved in acetone.

-

Aqueous Phase Preparation: A hydrophilic surfactant (e.g., Tween® 80) is dissolved in water.

-

Nanoparticle Formation: The organic phase is slowly injected into the aqueous phase under constant magnetic stirring.

-

Solvent Evaporation: The acetone is removed under reduced pressure to form an aqueous suspension of this compound-loaded nanoparticles.

-

Characterization: The nanoparticles are characterized for their size, zeta potential, encapsulation efficiency, and morphology using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and HPLC.

Caption: Workflow for this compound Nanoparticle Preparation.

In Vitro Antifungal Bioassay

The antifungal activity of this compound can be evaluated against Leucoagaricus gongylophorus.

Methodology:

-

Culture Medium Preparation: A suitable culture medium (e.g., potato dextrose agar) is prepared and autoclaved.

-

Incorporation of Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar at various concentrations. A solvent control is also prepared.

-

Inoculation: A mycelial plug of the fungus is placed in the center of each petri dish.

-

Incubation: The plates are incubated at an appropriate temperature in the dark.

-

Assessment of Inhibition: The radial growth of the fungal colony is measured at regular intervals and compared to the control to determine the percentage of inhibition.

Conclusion

This compound is a promising natural product with well-defined chemical and physical properties and significant biological activities, particularly in the realms of antifungal and anticancer research. The detailed protocols for its isolation and formulation into nanodelivery systems provide a solid foundation for further investigation. The proposed mechanism of action in cancer cells, through the modulation of key signaling pathways, warrants more direct experimental validation. This technical guide serves as a comprehensive resource to facilitate and inspire future research aimed at harnessing the therapeutic potential of this compound.

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]

- 3. Xanthatin induces apoptosis through ROS-mediated c-FLIP inhibition in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthyletin (CAS 553-19-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthyletin, a pyranocoumarin with the CAS number 553-19-5, is a naturally occurring bioactive compound predominantly found in plants of the Rutaceae family, such as Citrus species. It has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, biological activities with corresponding quantitative data, detailed experimental protocols for its study, and insights into its potential mechanisms of action, including its influence on key cellular signaling pathways.

Chemical and Physical Properties

This compound is a heterocyclic compound characterized by a fused pyran and coumarin ring system. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 553-19-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| IUPAC Name | 8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one | [1] |

| Melting Point | 128-130 °C | [2] |

| Boiling Point | 140-145 °C at 0.1 Torr | |

| Solubility | Soluble in organic solvents such as DMSO (25 mg/mL with heating) and methanol. Limited solubility in water. | |

| Appearance | Solid |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): Proton and carbon NMR are essential for confirming the chemical structure of this compound. While detailed spectra are proprietary to specific research, published data indicate characteristic peaks corresponding to the aromatic protons of the coumarin and pyran rings, the vinylic protons, and the gem-dimethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group of the lactone ring, as well as bands corresponding to C=C stretching of the aromatic and pyran rings, and C-O ether linkages.

-

Mass Spectrometry (MS): Mass spectral analysis of this compound typically shows a prominent molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of methyl groups or cleavage of the pyran ring.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize the key quantitative data associated with these activities.

Anticancer Activity

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference(s) |

| A549 | Lung Cancer | Proliferation Assay | 80.1 µg/mL | |

| MCF-7 | Breast Cancer | Proliferation Assay | 19.3 µg/mL | |

| PC3 | Prostate Cancer | Proliferation Assay | 97.2 µg/mL |

Anti-inflammatory Activity

| Cell Line/Model | Activity Measured | Assay | IC₅₀ Value | Reference(s) |

| BV-2 Microglial Cells | Nitric Oxide (NO) Production | LPS-induced NO production | 5.4 µM |

Antifungal Activity

| Fungal Species | Assay | IC₅₀/Inhibition | Reference(s) |

| Rhizoctonia solani | Fungal Growth Inhibition | IC₅₀ = 49.1 mg/L | |

| Fusarium graminearum | Fungal Growth Inhibition | IC₅₀ = 117.2 mg/L | |

| Pyricularia oryzae | Fungal Growth Inhibition | IC₅₀ = 31.6 mg/L | |

| Fusarium oxysporum | Fungal Growth Inhibition | Active at 50 mg/L | |

| Alternaria solani | Fungal Growth Inhibition | Active at 50 mg/L | |

| Sclerotinia sclerotiorum | Fungal Growth Inhibition | Active at 50 mg/L |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound from Plant Material

This protocol is a general guideline based on common phytochemical extraction techniques.

Objective: To extract and isolate this compound from a plant source (e.g., Citrus species).

Materials:

-

Dried and powdered plant material (e.g., root bark)

-

Solvents: Hexane, ethanol, acetonitrile, water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Rotary evaporator

-

Chromatography columns (for preliminary purification if needed)

-

TLC plates and developing chamber

-

Analytical HPLC system

Procedure:

-

Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. Repeat the extraction process multiple times to ensure complete extraction.

-

Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning or column chromatography for preliminary purification and to enrich the coumarin fraction.

-

HSCCC Isolation:

-

Prepare a two-phase solvent system, for example, hexane/ethanol/acetonitrile/water (10:8:1:1, v/v).

-

Dissolve the enriched fraction in a suitable volume of the solvent mixture.

-

Perform the HSCCC separation according to the instrument's operating manual.

-

Collect fractions and monitor the separation using TLC or HPLC.

-

-

Purification and Identification:

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and HPLC analysis.

-

Caption: Workflow for the extraction and purification of this compound.

Chemical Synthesis of this compound (Pechmann Condensation)

The Pechmann condensation is a common method for synthesizing coumarins.

Objective: To synthesize this compound from a phenol and a β-ketoester.

Materials:

-

A suitable phenol precursor (e.g., 7-hydroxy-2,2-dimethyl-2H-chromene)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)

-

Solvent (optional, e.g., toluene)

-

Reaction vessel with a condenser

-

Purification setup (e.g., column chromatography, recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the phenol precursor and the β-ketoester.

-

Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring.

-

Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate of crude this compound should form.

-

Purification: Filter the crude product and wash it with water. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods (NMR, MS, IR).

Caption: General scheme of this compound synthesis via Pechmann condensation.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cells.

Objective: To determine the IC₅₀ value of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the investigation of this compound's effect on the expression and phosphorylation of proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.

Objective: To determine if this compound affects the activation of key signaling proteins.

Materials:

-

Cells treated with this compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., BSA or non-fat milk)

-

Primary antibodies (e.g., against p-NF-κB, p-Akt, p-ERK)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins in response to this compound treatment.

Signaling Pathways

While direct and extensive studies on this compound's impact on specific signaling pathways are still emerging, the known biological activities of coumarins suggest potential interactions with key cellular signaling cascades that regulate inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given this compound's anti-inflammatory properties, it is plausible that it modulates NF-κB signaling.

Caption: Potential inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. The anticancer activity of this compound may involve the modulation of this pathway.

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Targeting this pathway is a common strategy in cancer therapy.

References

Xanthyletin Solubility: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of xanthyletin in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound, a naturally occurring coumarin, is a critical parameter for its application in research and drug development. The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents. It is important to note that comprehensive quantitative data across a wide range of solvents is limited in publicly available literature.

| Solvent/System | Temperature | Solubility | Method |

| Water | Not Specified | 0.037 g/L | Predicted (ALOGPS)[1] |

| Dimethyl Sulfoxide (DMSO) | 60°C (with ultrasonic and warming) | 25 mg/mL (109.53 mM) | Experimental[2] |

| Methanol | Not Specified | Soluble | Experimental[3] |

| 10% DMSO in 90% Corn Oil | Not Specified | ≥ 1.25 mg/mL (5.48 mM) | Experimental[2] |

| 10% DMSO in 90% Saline with 20% SBE-β-CD* | Not Specified | ≥ 1.25 mg/mL (5.48 mM) | Experimental[2] |

| Water | Not Specified | Practically Insoluble | Qualitative |

*SBE-β-CD: Sulfobutyl ether beta-cyclodextrin

General Solubility Profile of Coumarins

Given that this compound is a member of the coumarin class of compounds, understanding the solubility of coumarins in general can provide valuable insights. Coumarins are typically hydrophobic and thus exhibit poor solubility in water. However, their solubility is significantly better in organic solvents. For instance, the parent compound, coumarin, is slightly soluble in water, with increased solubility in hot water, and is highly soluble in ethanol, chloroform, and ether. Studies on coumarin solubility in binary aqueous-organic solvent mixtures have shown that solubility is highest in water-DMF (dimethylformamide) systems, followed by water-DMSO, and lowest in water-ACN (acetonitrile) systems.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a variety of applications. The following are detailed methodologies for key experiments to determine the solubility of compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest. The amount should be sufficient to ensure that a saturated solution is formed and solid particles remain.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution. Filtration should be performed using a filter that does not adsorb the solute.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the specific solvent at the given temperature.

Kinetic Solubility Determination

Kinetic solubility measurements are higher-throughput and are often used in early drug discovery. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly soluble organic solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a microtiter plate.

-

Precipitation Induction: The plate is incubated for a set period (e.g., 2-24 hours) to allow for precipitation to occur.

-

Turbidity Measurement: The precipitation is detected by measuring the turbidity of the solutions using a nephelometer or by UV-Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of this compound in solution samples obtained from solubility experiments.

Typical HPLC Parameters:

-

Column: A reverse-phase column, such as a Phenyl Hexyl or C18 column, is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is often employed.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 263 nm) provides good sensitivity.

-

Quantification: A calibration curve is constructed using standard solutions of known this compound concentrations to quantify the amount in the experimental samples.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

References

Spectroscopic Profile of Xanthyletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthyletin, a pyranocoumarin found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a crucial step in its identification, characterization, and quality control for drug development, a thorough understanding of its spectroscopic properties is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their studies.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm (CDCl₃, 300 MHz) | Chemical Shift (δ) in ppm (CDCl₃, 400 MHz) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.25 | 6.24 | d | 9.5 |

| H-4 | 7.59 | 7.58 | d | 9.5 |

| H-5 | 7.39 | 7.18 | s | - |

| H-8 | 6.81 | 6.75 | s | - |

| H-3' | 5.65 | 5.64 | d | 10.0 |

| H-4' | 6.78 | 6.77 | d | 10.0 |

| 2'(CH₃)₂ | 1.48 | 1.47 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | 161.2 |

| C-3 | 112.9 |

| C-4 | 143.5 |

| C-4a | 112.5 |

| C-5 | 125.0 |

| C-6 | 118.8 |

| C-7 | 155.8 |

| C-8 | 104.4 |

| C-8a | 153.8 |

| C-2' | 77.8 |

| C-3' | 127.9 |

| C-4' | 115.5 |

| 2'(CH₃)₂ | 28.2 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Absorption Band (cm⁻¹) |

| C=O (Lactone) | 1727 |

| C=C (Aromatic) | 1629, 1570 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for this compound in methanol are provided.

Table 4: UV-Vis Spectroscopic Data for this compound (in MeOH)

| λmax (nm) |

| 221 |

| 266 |

| 323 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of this compound. These can be adapted based on the specific instrumentation available.

NMR Spectroscopy

Instrumentation: A Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 300 MHz or 400 MHz.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum BX FT-IR spectrometer (or equivalent) equipped with a KBr pellet accessory.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

-

Perform a background subtraction.

-

Identify and label the significant absorption bands.

UV-Vis Spectroscopy

Instrumentation: A Shimadzu UV-2450 UV-Vis spectrophotometer (or equivalent).

Sample Preparation:

-

Prepare a stock solution of this compound in spectroscopic grade methanol (MeOH) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with methanol to a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax (typically in the range of 1-10 µg/mL).

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with methanol.

-

Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm.

Data Processing:

-

Perform a baseline correction.

-

Determine the wavelengths of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of a natural product.

This guide provides a comprehensive summary of the spectroscopic data for this compound and general protocols for its analysis. Researchers are encouraged to adapt these methods to their specific laboratory conditions and instrumentation for optimal results.

The Biosynthesis of Xanthyletin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic Pathway, Key Enzymatic Steps, and Experimental Methodologies

Introduction

Xanthyletin, a pyranocoumarin found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the coumarin family, its biosynthesis originates from the well-established phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating current knowledge, presenting quantitative data, and outlining relevant experimental protocols.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a coumarin-specific branch, culminating in the formation of the characteristic pyran ring. The pathway can be broadly divided into three main stages:

-

Formation of the Coumarin Nucleus (Umbelliferone): The journey to this compound begins with the amino acid L-phenylalanine. Through the action of a series of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), L-phenylalanine is converted to p-coumaroyl-CoA. This intermediate is then hydroxylated and undergoes lactonization to form the central coumarin scaffold, umbelliferone.

-

Prenylation of Umbelliferone to Demethylsuberosin: The commitment step towards the formation of linear pyranocoumarins like this compound is the prenylation of umbelliferone at the C6 position. This reaction is catalyzed by a prenyltransferase (PT) that transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the umbelliferone backbone, yielding 7-demethylsuberosin.[1]

-

Cyclization of Demethylsuberosin to form this compound: The final and crucial step in this compound biosynthesis is the intramolecular cyclization of the prenyl side chain of demethylsuberosin to form the pyran ring. Recent studies have identified a novel cytochrome P450 enzyme, a cyclase (specifically, a demethylsuberosin cyclase or PpDC in Peucedanum praeruptorum), that catalyzes this transformation.[2] This enzymatic reaction proceeds via an acid/base-assisted epoxide ring-opening mechanism to form the tetrahydropyran scaffold of this compound.[2]

Key Enzymes and Intermediates

The biosynthesis of this compound is orchestrated by a series of specific enzymes, each playing a critical role in the transformation of precursor molecules. The key enzymes and the intermediates they produce are summarized below.

| Intermediate Compound | Enzyme | Enzyme Class | Function |

| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Lyase | Deamination of L-phenylalanine to cinnamic acid |

| Cinnamic acid | Cinnamate 4-Hydroxylase (C4H) | Monooxygenase | Hydroxylation of cinnamic acid to p-coumaric acid |

| p-Coumaric acid | 4-Coumarate-CoA Ligase (4CL) | Ligase | Activation of p-coumaric acid to p-coumaroyl-CoA |

| p-Coumaroyl-CoA | p-Coumaroyl-CoA 2'-hydroxylase (C2'H) & COSY | Dioxygenase & Synthase | Hydroxylation and lactonization to form umbelliferone |

| Umbelliferone | Umbelliferone C6-Prenyltransferase | Prenyltransferase | Prenylation of umbelliferone to 7-demethylsuberosin |

| 7-Demethylsuberosin | Demethylsuberosin Cyclase (e.g., PpDC) | Cytochrome P450 Monooxygenase | Cyclization to form the pyran ring of this compound |

Quantitative Data on Enzymatic Reactions

Quantitative kinetic data for the enzymes involved in the this compound biosynthetic pathway are crucial for understanding the efficiency of each step and for potential metabolic engineering applications. While data for all enzymes are not yet available, some kinetic parameters for relevant prenyltransferases have been reported.

| Enzyme | Substrate(s) | Km (µM) | Vmax (relative units) | Source |

| PsPT1 | DMAPP | 5 ± 1 | - | [1] |

| Umbelliferone | 2.7 ± 0.6 | - | [1] | |

| Bergaptol 5-O-geranyltransferase | GPP | 9 | - | |

| Bergaptol | 140 | - |

Note: Kinetic data for the specific demethylsuberosin cyclase (PpDC) is not yet available in the literature.

Mandatory Visualizations

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the characterization of biosynthetic enzymes.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research in the field. Below are methodologies for key experiments cited in the study of this compound biosynthesis.

In Vitro Prenyltransferase Assay

This protocol is adapted for the characterization of the prenyltransferase responsible for the conversion of umbelliferone to demethylsuberosin.

-

Enzyme Preparation: The prenyltransferase enzyme is heterologously expressed in a suitable host system (e.g., Saccharomyces cerevisiae or Escherichia coli) and purified. A crude microsomal fraction from plant tissue can also be used.

-

Reaction Mixture: A standard reaction mixture (200 µL) contains:

-

Crude or purified enzyme preparation

-

200 µM Dimethylallyl pyrophosphate (DMAPP)

-

200 µM Umbelliferone

-

10 mM MgCl2

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Incubation: The reaction mixture is incubated at 28-30°C for a specified period (e.g., 2-20 hours).

-

Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and Mass Spectrometry (MS) for identification and quantification of demethylsuberosin.

Demethylsuberosin Cyclase (CYP450) Assay

This putative protocol is based on the characterization of the recently identified demethylsuberosin cyclase (PpDC).

-

Enzyme Preparation: The cyclase (e.g., PpDC) is expressed heterologously in a host system that supports the functional expression of cytochrome P450 enzymes, such as Saccharomyces cerevisiae (e.g., strain WAT11). Microsomes containing the recombinant enzyme are isolated.

-

Reaction Mixture: A typical reaction mixture would contain:

-

Microsomal preparation containing the cyclase

-

100 µM 7-Demethylsuberosin (substrate)

-

500 µM NADPH (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Incubation: The reaction is incubated at 30°C with shaking (e.g., 220 rpm) for 2 hours.

-

Product Extraction and Analysis: The reaction is quenched, and products are extracted. The formation of the cyclized product is monitored and quantified using HPLC-MS/MS.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to study the expression levels of genes encoding the biosynthetic enzymes in different plant tissues or under various conditions.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues of interest using a suitable kit or protocol. The quality and quantity of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Primer Design: Gene-specific primers are designed for the target genes (e.g., PAL, C4H, 4CL, prenyltransferase, cyclase) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically includes cDNA, forward and reverse primers, and SYBR Green master mix.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization.